molecular formula C29H31N3O5 B12274089 Fmoc-Aph(tBuCbm)-OH CAS No. 1998216-17-3

Fmoc-Aph(tBuCbm)-OH

Cat. No.: B12274089
CAS No.: 1998216-17-3
M. Wt: 501.6 g/mol
InChI Key: ZDEKLTOYUSVJAK-VWLOTQADSA-N
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Description

Fmoc-Aph(tBuCbm)-OH is a modified amino acid derivative that includes the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Aph(tBuCbm)-OH typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the tBuCbm group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection and deprotection steps. The process may involve multiple steps of purification to ensure the final product’s purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Aph(tBuCbm)-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Aph(tBuCbm)-OH is used as a building block for the synthesis of complex peptides and proteins. Its self-assembly properties make it valuable for creating nanostructures and functional materials .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form stable structures makes it useful for various biochemical assays .

Medicine

In medicine, this compound is explored for drug delivery systems and therapeutic applications. Its biocompatibility and stability make it a promising candidate for developing new treatments .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanocomposites. Its unique properties enable the creation of materials with specific mechanical and chemical characteristics .

Mechanism of Action

The mechanism of action of Fmoc-Aph(tBuCbm)-OH involves its ability to self-assemble into well-defined structures. This self-assembly is driven by hydrophobic interactions and π-π stacking between the Fmoc groups. The molecular targets and pathways involved include interactions with other peptides and proteins, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Aph(tBuCbm)-OH stands out due to its specific functional groups, which provide unique self-assembly and stability characteristics. Its ability to form well-defined structures under various conditions makes it a versatile compound for research and industrial applications .

Properties

CAS No.

1998216-17-3

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

(2S)-3-[4-(tert-butylcarbamoylamino)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C29H31N3O5/c1-29(2,3)32-27(35)30-19-14-12-18(13-15-19)16-25(26(33)34)31-28(36)37-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,31,36)(H,33,34)(H2,30,32,35)/t25-/m0/s1

InChI Key

ZDEKLTOYUSVJAK-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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